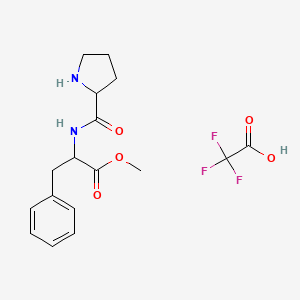
H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is coupled to the growing chain using reagents such as carbodiimides or uronium salts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions. For example, Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used to protect the amino group of the amino acids during the synthesis .
Industrial Production Methods
Industrial production of such peptides can be scaled up using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for SPPS. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and sequence fidelity .
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis techniques.
Major Products
The major products of these reactions include peptides with modified disulfide bonds or altered amino acid sequences, which can significantly impact their biological activity and stability .
科学研究应用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis and folding mechanisms. It can also serve as a scaffold for designing new peptides with specific functions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its ability to form disulfide bonds makes it a valuable tool for investigating the role of cysteine residues in protein structure and function .
Medicine
In medicine, this peptide has potential applications in drug development and delivery. It can be used to design peptide-based therapeutics that target specific molecular pathways. Additionally, its stability and ability to form disulfide bonds make it suitable for developing peptide drugs with enhanced stability and bioavailability .
Industry
In the industrial sector, this peptide can be used in the production of biomaterials and as a component in various biotechnological applications. Its ability to form stable structures through disulfide bonds makes it useful in developing materials with specific mechanical and chemical properties .
作用机制
The mechanism of action of this peptide involves its ability to interact with specific molecular targets through its amino acid sequence and structure. The cysteine residues can form disulfide bonds, which are crucial for maintaining the peptide’s three-dimensional structure. This structure allows the peptide to bind to specific receptors or enzymes, modulating their activity. The peptide can also interact with cellular signaling pathways, influencing various biological processes .
相似化合物的比较
Similar Compounds
- H-DL-Met-DL-Cys-DL-Met-DL-Pro-DL-Cys-DL-Phe-DL-xiThr-DL-xiThr-DL-Asp-DL-His-DL-Gln-DL-Met-DL-Ala-DL-Arg-DL-Lys-DL-Cys-DL-Asp-DL-Asp-DL-Cys-DL-Cys-Gly-Gly-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Cys-DL-Tyr-Gly-DL-Pro-DL-Gln-DL-Cys-DL-Leu-DL-Cys-DL-Arg-OH
- This compound
Uniqueness
This peptide is unique due to its specific sequence and the presence of multiple cysteine residues, which allow it to form stable disulfide bonds. These bonds are crucial for maintaining the peptide’s structure and function. Additionally, the use of DL-amino acids provides the peptide with unique stereochemical properties, which can influence its biological activity and stability .
属性
分子式 |
C158H256N52O48S11 |
|---|---|
分子量 |
4005 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C158H256N52O48S11/c1-77(2)55-96(137(239)204-105(70-261)144(246)191-95(155(257)258)30-20-49-174-158(169)170)192-145(247)106(71-262)203-136(238)92(38-40-114(164)215)189-150(252)111-31-21-50-209(111)119(220)67-179-129(231)97(57-82-33-35-84(213)36-34-82)193-146(248)107(72-263)201-132(234)88(26-13-16-45-160)184-118(219)66-178-128(230)87(28-18-47-172-156(165)166)183-117(218)65-177-127(229)86(25-12-15-44-159)182-116(217)64-175-115(216)63-176-130(232)103(68-259)200-149(251)109(74-265)205-141(243)101(60-121(223)224)196-139(241)100(59-120(221)222)197-147(249)108(73-264)202-134(236)89(27-14-17-46-161)186-133(235)90(29-19-48-173-157(167)168)185-125(227)78(3)181-131(233)93(42-53-268-7)188-135(237)91(37-39-113(163)214)187-138(240)99(58-83-62-171-76-180-83)195-140(242)102(61-122(225)226)198-152(254)123(79(4)211)208-153(255)124(80(5)212)207-142(244)98(56-81-23-10-9-11-24-81)194-148(250)110(75-266)206-151(253)112-32-22-51-210(112)154(256)94(43-54-269-8)190-143(245)104(69-260)199-126(228)85(162)41-52-267-6/h9-11,23-24,33-36,62,76-80,85-112,123-124,211-213,259-266H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,214)(H2,164,215)(H,171,180)(H,175,216)(H,176,232)(H,177,229)(H,178,230)(H,179,231)(H,181,233)(H,182,217)(H,183,218)(H,184,219)(H,185,227)(H,186,235)(H,187,240)(H,188,237)(H,189,252)(H,190,245)(H,191,246)(H,192,247)(H,193,248)(H,194,250)(H,195,242)(H,196,241)(H,197,249)(H,198,254)(H,199,228)(H,200,251)(H,201,234)(H,202,236)(H,203,238)(H,204,239)(H,205,243)(H,206,253)(H,207,244)(H,208,255)(H,221,222)(H,223,224)(H,225,226)(H,257,258)(H4,165,166,172)(H4,167,168,173)(H4,169,170,174) |
InChI 键 |
WRANGUAXVMWLKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)



![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)

